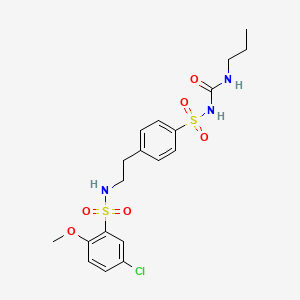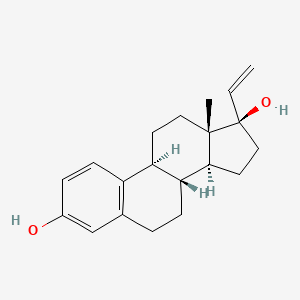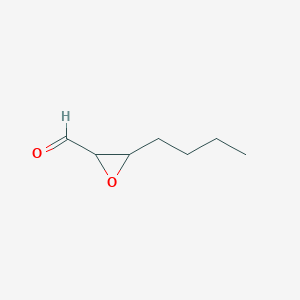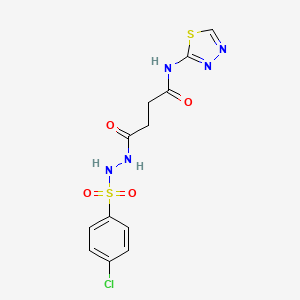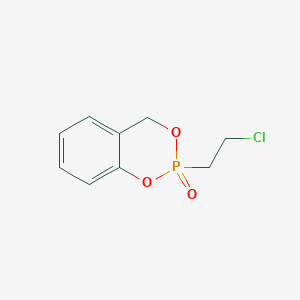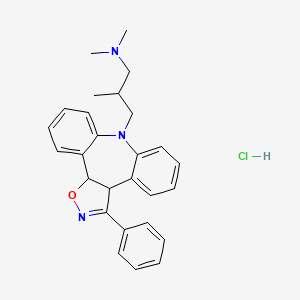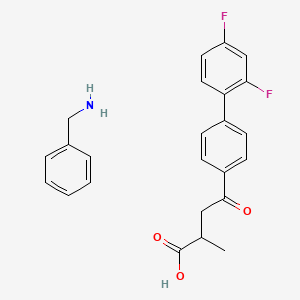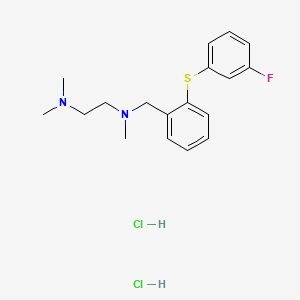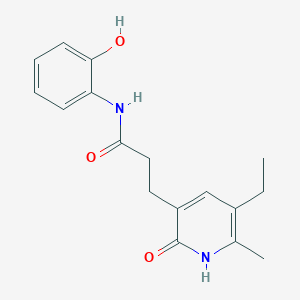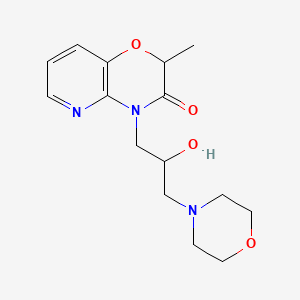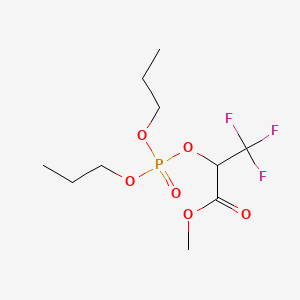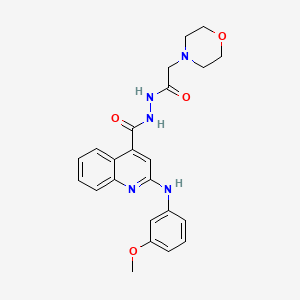
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring, a methoxyphenyl group, and a morpholinylacetyl hydrazide moiety.
準備方法
The synthesis of 4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis or the Doebner-Miller reaction.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Morpholinylacetyl Hydrazide Moiety: This step involves the reaction of the quinoline derivative with morpholinylacetyl hydrazide under specific conditions to form the final compound.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
化学反応の分析
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide can be compared with other similar compounds, such as:
Quinolines: Compounds with a quinoline ring structure.
Phenylhydrazides: Compounds containing a phenylhydrazide moiety.
Morpholine Derivatives: Compounds with a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.
特性
CAS番号 |
134721-84-9 |
|---|---|
分子式 |
C23H25N5O4 |
分子量 |
435.5 g/mol |
IUPAC名 |
2-(3-methoxyanilino)-N'-(2-morpholin-4-ylacetyl)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C23H25N5O4/c1-31-17-6-4-5-16(13-17)24-21-14-19(18-7-2-3-8-20(18)25-21)23(30)27-26-22(29)15-28-9-11-32-12-10-28/h2-8,13-14H,9-12,15H2,1H3,(H,24,25)(H,26,29)(H,27,30) |
InChIキー |
CRKKNOABLJBWQY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



